4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
CAS No.: 1247758-33-3
Cat. No.: VC3054562
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247758-33-3 |
|---|---|
| Molecular Formula | C11H15BrN2O |
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | 4-(5-bromopyridin-2-yl)-2,6-dimethylmorpholine |
| Standard InChI | InChI=1S/C11H15BrN2O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7H2,1-2H3 |
| Standard InChI Key | HMDDGZGZCXMTFG-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)Br |
| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)Br |
Introduction
Chemical Identity and Structure
Basic Identification
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is characterized by its unique molecular structure combining a bromine-substituted pyridine ring connected to a dimethylated morpholine moiety. The compound features a stereochemically significant cis configuration of the methyl groups on the morpholine ring, which contributes to its specific biological activity profile . The compound is identified in chemical databases and commercial catalogs under the CAS registry number 1279030-31-7, making it distinctly identifiable among related compounds in the same chemical class .
Structural Characteristics
The molecular structure of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine consists of a pyridine ring with a bromine substituent at the 5-position, connected to a morpholine ring at the pyridine's 2-position. The morpholine component features methyl groups at positions 2 and 6, specifically in the cis configuration. This arrangement creates a three-dimensional structure with specific stereochemical properties that influence its biological activity and chemical reactivity.
Physical and Chemical Properties
Fundamental Properties
Based on structurally similar compounds, 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine likely possesses a molecular formula of C₁₁H₁₅BrN₂O with an estimated molecular weight of approximately 271.15 g/mol. This estimation is derived from comparable bromopyridyl-morpholine derivatives with similar structural elements . The compound appears as a solid at room temperature, which is consistent with related brominated heterocyclic compounds in this class .
Physical Characteristics
Although specific physical data for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is limited in the available literature, properties can be estimated based on structurally related compounds. The boiling point is expected to be above 350°C at standard pressure, similar to its structural analogs . The compound likely exhibits a density around 1.5 g/cm³, which is typical for brominated heterocycles with comparable molecular weight .
Spectroscopic Properties
Table 1: Estimated Spectroscopic Identifiers for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
| Property | Predicted Value |
|---|---|
| LogP | ~1.8-2.2 |
| UV-Vis Absorption | 260-280 nm (primary) |
| Solubility | Moderate in organic solvents; limited in water |
| SMILES Notation | CC1CN(CC(O1)C)C2=NC=C(C=C2)Br |
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine likely involves a coupling reaction between 5-bromopyridine derivatives and cis-2,6-dimethylmorpholine. The preparation of the cis-2,6-dimethylmorpholine component is well-documented and involves the elimination of water from diisopropanolamine in the presence of an acidic catalyst, typically concentrated sulfuric acid (90-120% strength, preferably 98-105% strength) .
The reaction between diisopropanolamine and sulfuric acid is typically conducted at temperatures between 150°C and 190°C, with optimal yields observed in the 170°C to 184°C range . A critical aspect of this synthesis is maintaining a molar ratio of amine to acid between 1:1.0 and 1:3.0, which significantly influences the yield and purity of the final product .
Isomer Considerations
The cis configuration of the 2,6-dimethyl substitution on the morpholine ring is preferable for biological activity, particularly in crop protection applications . Separation of cis and trans isomers can be achieved through fractional distillation, as documented for the parent cis-2,6-dimethylmorpholine compound . Additionally, the trans isomer can be converted to the desired cis isomer through isomerization processes, preferably utilizing hydrogenation catalysts rather than methods that produce significant salt waste .
Purification Protocol
After the initial reaction, the product mixture is typically neutralized with dilute sodium hydroxide solution (10-25% strength) to achieve a pH of 12-14 . This leads to phase separation, allowing the organic phase containing the morpholine derivative to be isolated. Further purification involves distillation under reduced pressure, typically at bottom temperatures between 50°C and 110°C to remove impurities . Final drying is accomplished by treatment with concentrated sodium hydroxide solution (approximately 50% strength) at temperatures below 40°C .
Applications and Research Significance
Agricultural Applications
The primary application domain for 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine appears to be in agricultural research, particularly in the development of crop protection agents . The parent compound, cis-2,6-dimethylmorpholine, serves as an intermediate in the synthesis of various crop protection chemicals, suggesting that the bromopyridyl derivative may possess enhanced or modified biological activity profiles .
The preference for the cis configuration of the dimethyl groups in agricultural applications is significant, as research indicates that the biological activity of crop protection agents derived from these compounds is principally due to the cis-isomer rather than the trans counterpart . This stereochemical preference underscores the importance of stereoselective synthesis or efficient isomer separation in the preparation of these compounds.
Research Applications
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is primarily marketed for research and development purposes, suggesting its utility in various scientific investigations . The bromine substituent on the pyridine ring provides a reactive site for further derivatization through various coupling reactions, potentially enabling the synthesis of more complex molecules with diverse biological activities.
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